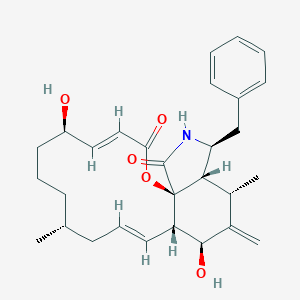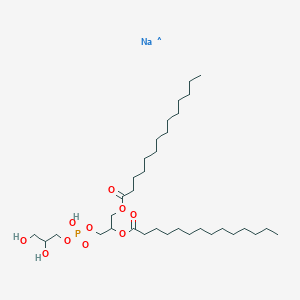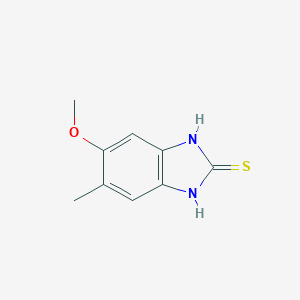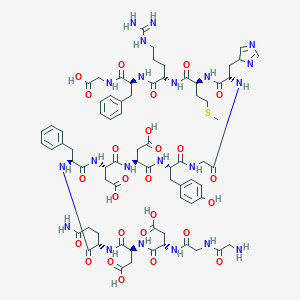
Drosulfakinin II
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Drosulfakinin II (DSK II) is a neuropeptide that has been identified in insects, including Drosophila melanogaster. It is a member of the sulfakinin family of peptides, which are known to play a role in a variety of physiological processes, including feeding behavior, locomotion, and stress response. DSK II has been found to be involved in the regulation of feeding behavior, and has been the subject of extensive scientific research.
Wirkmechanismus
DSK II acts on a specific receptor, known as the DSK receptor. The binding of DSK II to this receptor triggers a signaling cascade that ultimately leads to the physiological effects of the peptide. The exact mechanism of action of DSK II is not fully understood, but it is thought to involve the activation of intracellular signaling pathways, including the cyclic AMP (cAMP) pathway.
Biochemische Und Physiologische Effekte
DSK II has been found to have a variety of biochemical and physiological effects. It has been shown to stimulate gut motility and nutrient absorption, and to increase the release of digestive enzymes. DSK II has also been implicated in the regulation of feeding behavior, and has been found to affect the levels of circulating glucose and lipids.
Vorteile Und Einschränkungen Für Laborexperimente
DSK II has several advantages for use in laboratory experiments. It is relatively easy to synthesize using SPPS, and is stable under a variety of conditions. However, one limitation of DSK II is that it is only found in insects, which limits its applicability to other organisms.
Zukünftige Richtungen
There are several future directions for research on DSK II. One area of interest is the identification of other peptides and receptors that interact with DSK II, which could shed light on the broader physiological roles of this neuropeptide. Another direction is the use of DSK II as a potential therapeutic target for the treatment of metabolic disorders, such as obesity and diabetes. Finally, the development of new methods for the synthesis and purification of DSK II could facilitate its use in a wider range of laboratory experiments.
Synthesemethoden
DSK II can be synthesized using solid-phase peptide synthesis (SPPS). This method involves the stepwise addition of amino acids to a growing peptide chain, using a resin-bound peptide as a starting material. The resulting peptide can then be purified using high-performance liquid chromatography (HPLC).
Wissenschaftliche Forschungsanwendungen
DSK II has been the subject of extensive scientific research, particularly in the field of insect physiology. It has been found to play a role in the regulation of feeding behavior, and has been implicated in the control of gut motility and nutrient absorption. DSK II has also been shown to be involved in stress response and locomotion.
Eigenschaften
CAS-Nummer |
117457-91-7 |
|---|---|
Produktname |
Drosulfakinin II |
Molekularformel |
C73H97N21O26S |
Molekulargewicht |
1716.7 g/mol |
IUPAC-Name |
(3S)-3-[[2-[(2-aminoacetyl)amino]acetyl]amino]-4-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-5-carbamimidamido-1-[[(2S)-1-(carboxymethylamino)-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopentan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-(4H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C73H97N21O26S/c1-121-22-20-44(66(114)86-42(13-8-21-79-73(76)77)64(112)89-45(63(111)82-35-61(108)109)23-37-9-4-2-5-10-37)88-68(116)48(26-40-32-78-36-83-40)84-56(99)34-81-62(110)46(25-39-14-16-41(95)17-15-39)90-71(119)51(29-59(104)105)94-72(120)52(30-60(106)107)92-67(115)47(24-38-11-6-3-7-12-38)91-65(113)43(18-19-53(75)96)87-70(118)50(28-58(102)103)93-69(117)49(27-57(100)101)85-55(98)33-80-54(97)31-74/h2-7,9-12,14-17,32,36,40,42-52,95H,8,13,18-31,33-35,74H2,1H3,(H2,75,96)(H,80,97)(H,81,110)(H,82,111)(H,84,99)(H,85,98)(H,86,114)(H,87,118)(H,88,116)(H,89,112)(H,90,119)(H,91,113)(H,92,115)(H,93,117)(H,94,120)(H,100,101)(H,102,103)(H,104,105)(H,106,107)(H,108,109)(H4,76,77,79)/t40?,42-,43-,44-,45-,46-,47-,48-,49-,50-,51-,52-/m0/s1 |
InChI-Schlüssel |
CUWHSGFFPVGQHQ-OXPAFWBESA-N |
Isomerische SMILES |
CSCC[C@@H](C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)NCC(=O)O)NC(=O)[C@H](CC2C=NC=N2)NC(=O)CNC(=O)[C@H](CC3=CC=C(C=C3)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC4=CC=CC=C4)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)CNC(=O)CN |
SMILES |
CSCCC(C(=O)NC(CCCNC(=N)N)C(=O)NC(CC1=CC=CC=C1)C(=O)NCC(=O)O)NC(=O)C(CC2C=NC=N2)NC(=O)CNC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(CC(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CC4=CC=CC=C4)NC(=O)C(CCC(=O)N)NC(=O)C(CC(=O)O)NC(=O)C(CC(=O)O)NC(=O)CNC(=O)CN |
Kanonische SMILES |
CSCCC(C(=O)NC(CCCNC(=N)N)C(=O)NC(CC1=CC=CC=C1)C(=O)NCC(=O)O)NC(=O)C(CC2C=NC=N2)NC(=O)CNC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(CC(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CC4=CC=CC=C4)NC(=O)C(CCC(=O)N)NC(=O)C(CC(=O)O)NC(=O)C(CC(=O)O)NC(=O)CNC(=O)CN |
Sequenz |
GGDDQFDDYGXMRFG |
Synonyme |
Drosophila-sulfated tyrosine-kinin activity II drosulfakinin II DSK-II |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



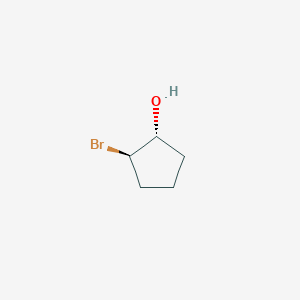
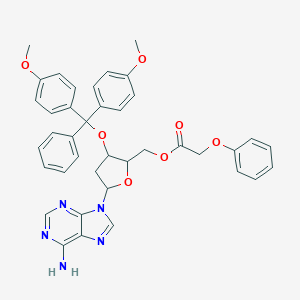
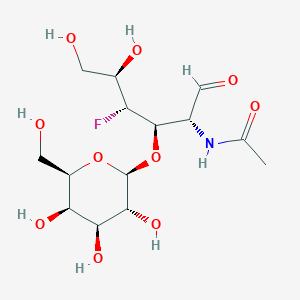
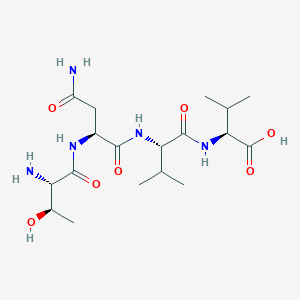
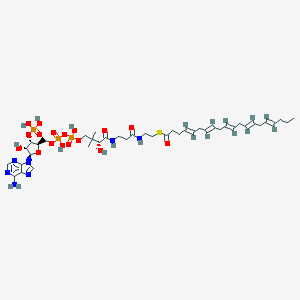
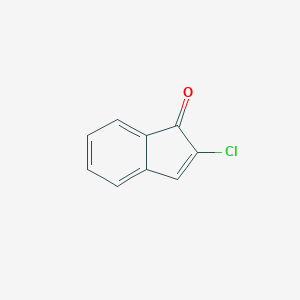
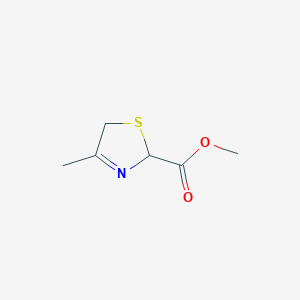
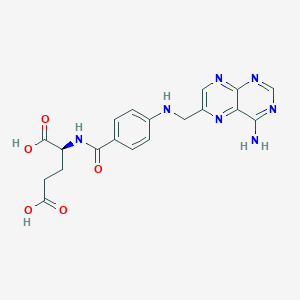
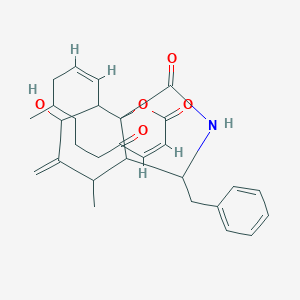

![1-Azabicyclo[2.2.2]octane-3-carboximidamide, N-hydroxy-](/img/structure/B54733.png)
